Regioisomeric Differentiation: 6-Methylthio vs. 4-Methylthio Benzothiazole Substitution
The positional isomer N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide (CAS 899941-65-2) has been reported to exhibit antiproliferative activity against A549, HeLa, MCF-7, and Du-145 cancer cell lines with IC50 values in the range of 1.81–9.73 µM . The target compound bears a methylthio substituent at the 6-position of the benzothiazole ring rather than the 4-position. This regioisomeric difference alters the electronic distribution and steric environment around the 2-amino carboxamide linkage, which is the critical pharmacophore for target binding. No corresponding antiproliferative data are available for the 6-(methylthio) isomer.
| Evidence Dimension | Antiproliferative activity against human cancer cell lines |
|---|---|
| Target Compound Data | No published data currently available |
| Comparator Or Baseline | N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide (CAS 899941-65-2): IC50 range 1.81–9.73 µM (A549, HeLa, MCF-7, Du-145) |
| Quantified Difference | Not calculable due to absence of target compound data |
| Conditions | MTT or comparable cell viability assay; exact protocol unspecified |
Why This Matters
The methylthio group position (4- vs. 6-) is a critical determinant of biological activity within this scaffold; procurement of the 6-(methylthio) isomer enables direct structure-activity relationship (SAR) mapping that is not possible with the 4-isomer alone.
